BRN 3987057
Description
These compounds exhibit room-temperature phosphorescence (RTP) when encapsulated in β-CD, a phenomenon influenced by the presence of alcohols and other co-solutes. BRN 3987057 is hypothesized to share analogous photophysical behavior but may differ in stability, emission intensity, or sensitivity to molecular interactions due to variations in substituents or molecular geometry.
Properties
CAS No. |
19064-51-8 |
|---|---|
Molecular Formula |
C18H18ClNO3 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C18H18ClNO3/c1-2-23-18(22)16(12-13-6-4-3-5-7-13)20-17(21)14-8-10-15(19)11-9-14/h3-11,16H,2,12H2,1H3,(H,20,21)/t16-/m0/s1 |
InChI Key |
PAUVWPUAHFECOS-INIZCTEOSA-N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Synonyms |
ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenyl-propanoate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 3987057 typically involves the following steps:
Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.
Amidation Reaction: The 4-chlorobenzoyl chloride is then reacted with (2S)-2-amino-3-phenylpropanoic acid in the presence of a base such as triethylamine to form the amide intermediate.
Esterification: The final step involves the esterification of the amide intermediate with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of BRN 3987057 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of BRN 3987057 and related compounds is summarized in Table 1.
*Hypothetical structure based on naphthalene analogs.
Photophysical Behavior
This compound is theorized to exhibit RTP when encapsulated in β-CD, similar to 1-BrN . Key differences include:
- Alcohol Sensitivity: 1-BrN shows maximal RTP with pentanol due to optimal steric compatibility in β-CD cavities . This compound may require longer-chain alcohols (e.g., hexanol) for similar effects, depending on halogen size (e.g., Cl vs. Br).
- Emission Quenching : Halogen type (Br vs. Cl) and position influence intersystem crossing efficiency. Bromine’s heavy-atom effect enhances phosphorescence in 1-BrN, whereas chlorine (if present in this compound) may yield weaker emission .
Stability and Host-Guest Interactions
The stability of β-CD inclusion complexes depends on guest molecule size and hydrophobicity. For 1-BrN, ternary complexes (1-BrN:β-CD:alcohol) exhibit stability constants (~10³ M⁻¹) that decrease with alcohol chain length beyond pentanol . This compound’s stability may follow a similar trend but could differ due to altered van der Waals interactions or steric hindrance.
Analytical Characterization
While spectroscopic data for this compound are unavailable, methods from analogous studies include:
- NMR Spectroscopy : ¹H and ¹³C NMR for structural confirmation .
- Mass Spectrometry : ESI-LRMS and HRMS for molecular weight validation .
- Elemental Analysis : Confirmation of halogen content (e.g., Br or Cl) .
Research Findings and Implications
- Mechanistic Insights: The phosphorescence of this compound in β-CD systems likely arises from restricted molecular motion and reduced non-radiative decay, as observed in 1-BrN .
- Applications: Potential use in chemical sensing or environmental monitoring, leveraging its RTP properties .
- Limitations : Lower stability constants compared to 1-BrN could limit practical utility unless optimized via co-solvent selection .
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